molecular formula C27H22N2S B12554396 4-(1,3-Benzothiazol-2-yl)-N,N-bis(4-methylphenyl)aniline CAS No. 144970-63-8

4-(1,3-Benzothiazol-2-yl)-N,N-bis(4-methylphenyl)aniline

Cat. No.: B12554396
CAS No.: 144970-63-8
M. Wt: 406.5 g/mol
InChI Key: XOSUXHTTXZAPFE-UHFFFAOYSA-N
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Description

4-(1,3-Benzothiazol-2-yl)-N,N-bis(4-methylphenyl)aniline is a complex organic compound that features a benzothiazole ring fused with an aniline derivative

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(1,3-Benzothiazol-2-yl)-N,N-bis(4-methylphenyl)aniline typically involves the condensation of 2-aminobenzenethiol with appropriate aldehydes or ketones. The reaction is often catalyzed by acids such as hydrochloric acid or sulfuric acid under reflux conditions . Another method involves the cyclization of thioamides or the use of carbon dioxide as a raw material in the presence of catalysts like diethylsilane .

Industrial Production Methods: Industrial production methods for this compound may involve solvent-free conditions or the use of green chemistry principles to minimize environmental impact. For example, the use of silica-supported sodium hydrogen sulfate as a catalyst under solvent-free conditions has been reported to be efficient .

Chemical Reactions Analysis

Types of Reactions: 4-(1,3-Benzothiazol-2-yl)-N,N-bis(4-methylphenyl)aniline undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Electrophilic and nucleophilic substitution reactions are common, often involving halogenation or alkylation.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide in acetic acid.

    Reduction: Sodium borohydride in ethanol.

    Substitution: Bromine in chloroform for halogenation.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.

Scientific Research Applications

4-(1,3-Benzothiazol-2-yl)-N,N-bis(4-methylphenyl)aniline has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(1,3-Benzothiazol-2-yl)-N,N-bis(4-methylphenyl)aniline involves its interaction with various molecular targets and pathways. For instance, it may inhibit specific enzymes by binding to their active sites, thereby blocking their activity. Additionally, its fluorescent properties allow it to be used as a probe in imaging studies, where it can bind to specific cellular components and emit light upon excitation .

Comparison with Similar Compounds

Uniqueness: 4-(1,3-Benzothiazol-2-yl)-N,N-bis(4-methylphenyl)aniline stands out due to its unique combination of a benzothiazole ring with an aniline derivative, which imparts distinct chemical and biological properties. Its versatility in undergoing various chemical reactions and its wide range of applications in different fields make it a compound of significant interest.

Properties

CAS No.

144970-63-8

Molecular Formula

C27H22N2S

Molecular Weight

406.5 g/mol

IUPAC Name

N-[4-(1,3-benzothiazol-2-yl)phenyl]-4-methyl-N-(4-methylphenyl)aniline

InChI

InChI=1S/C27H22N2S/c1-19-7-13-22(14-8-19)29(23-15-9-20(2)10-16-23)24-17-11-21(12-18-24)27-28-25-5-3-4-6-26(25)30-27/h3-18H,1-2H3

InChI Key

XOSUXHTTXZAPFE-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)N(C2=CC=C(C=C2)C)C3=CC=C(C=C3)C4=NC5=CC=CC=C5S4

Origin of Product

United States

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